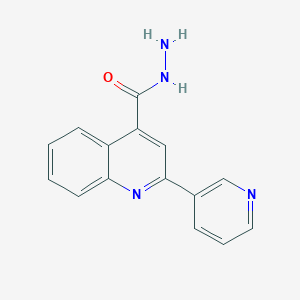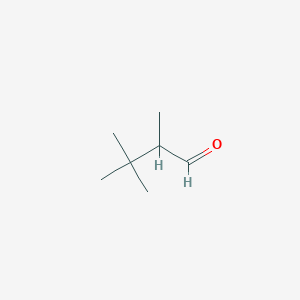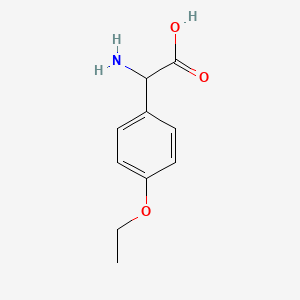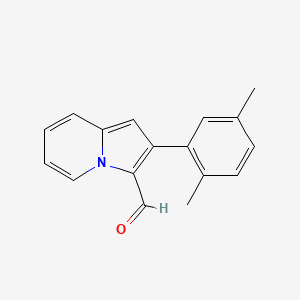
2-(Pyridin-3-yl)quinoline-4-carbohydrazide
説明
2-(Pyridin-3-yl)quinoline-4-carbohydrazide is a compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound features a quinoline core, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring. The presence of a carbohydrazide group in the molecule suggests potential reactivity and the ability to form hydrogen bonds, which could be beneficial for interactions with biological targets.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. One such method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which has been used to prepare 4-substituted and 4-aryl-substituted 2,6-di(quinolin-8-yl)pyridines . Another approach is a one-pot cyclization reaction involving pyridine carbaldehyde, 2-iodoaniline, and triethylamine, which yields 2-(pyridin-4-yl) quinolines . Although these methods do not directly describe the synthesis of 2-(Pyridin-3-yl)quinoline-4-carbohydrazide, they provide insight into the synthetic strategies that could be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be characterized by techniques such as X-ray crystallography and NMR spectroscopy. For instance, the crystal structure of a related compound, 2-(pyridinium-2-yl)quinoline-4-carboxylic acid nitrate, has been determined, revealing the planarity between the pyridine and quinoline rings and the presence of strong hydrogen bonds . These structural features are important for understanding the molecular interactions and stability of quinoline derivatives.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions due to their reactive sites. For example, the carbohydrazide group in 2-(Pyridin-3-yl)quinoline-4-carbohydrazide could potentially engage in condensation reactions or act as a ligand in metal complex formation. Metal complexes with quinoline carboxylic acid derivatives have been synthesized and exhibit interesting structural and antibacterial properties . The reactivity of the quinoline nucleus also allows for further functionalization, such as amination .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of nitrogen atoms and conjugated systems within the quinoline core can contribute to the compound's basicity, solubility, and fluorescence properties. For instance, quinolonecarboxylic acids are known to inhibit DNA gyrase and possess potent antibacterial activity, with their solubility and pharmacokinetic properties being modifiable through structural modifications . Additionally, the synthesis of spiro[indoline-3,4'-pyrano[3,2-c]quinoline]-3'-carbonitriles demonstrates the potential for quinoline derivatives to form complex and diverse structures with unique properties .
科学的研究の応用
Synthesis and Structural Analysis : A study by Afzal et al. (2012) focused on the synthesis of N′-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide, a compound related to 2-(Pyridin-3-yl)quinoline-4-carbohydrazide, highlighting methods of condensation and structural establishment through various spectral data analyses (Afzal, Bawa, Kumar, & Tonk, 2012).
Antimicrobial Applications : Research by Bello et al. (2017) demonstrated the synthesis of N’-(Alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives, investigating their antimicrobial properties for potential future drug discovery (Bello, Iyaye, Germann, Ajani, & Olorunshola, 2017).
Antibacterial Activity : A study by Joshi et al. (2011) synthesized a series of 2-(p-tolyloxy)-3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)quinolines, including derivatives structurally similar to 2-(Pyridin-3-yl)quinoline-4-carbohydrazide, showing potential antibacterial activity against various bacterial strains (Joshi, Mandhane, Khan, & Gill, 2011).
Metal Complex Synthesis : Zhang et al. (2016) investigated metal complexes based on quinoline carboxylate ligand from 2-(pyridin-4-yl)quinoline-4-carboxylic acid, exploring their structure and potential antibacterial activities (Zhang, Man, Zhang, Hong, Guo, & Qin, 2016).
Multicomponent Reactions in Organic Chemistry : A paper by Ahmed et al. (2014) discussed the palladium-catalyzed synthesis of 2-(pyridin-4-yl) quinolines, highlighting the use of multicomponent reactions in the creation of these compounds (Ahmed, Dhara, Singha, Nuree, Sarkar, & Ray, 2014).
Photoluminescent Properties : Twaróg et al. (2020) explored the use of 2-(pyridin-4-yl)quinoline-4-carboxylic acid in the creation of a photoluminescent coordination polymer, demonstrating the extended coordination capabilities of this ligand (Twaróg, Hołyńska, & Kochel, 2020).
Safety And Hazards
特性
IUPAC Name |
2-pyridin-3-ylquinoline-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c16-19-15(20)12-8-14(10-4-3-7-17-9-10)18-13-6-2-1-5-11(12)13/h1-9H,16H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENFAFLFPWVDNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397588 | |
| Record name | 2-(Pyridin-3-yl)quinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yl)quinoline-4-carbohydrazide | |
CAS RN |
5109-97-7 | |
| Record name | 4-Quinolinecarboxylic acid, 2-(3-pyridinyl)-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5109-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Pyridin-3-yl)quinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5109-97-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1334384.png)



![2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B1334401.png)






